molecular formula C12H11NO3 B1607393 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde CAS No. 433975-12-3

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde

Cat. No.: B1607393
CAS No.: 433975-12-3
M. Wt: 217.22 g/mol
InChI Key: YBQASFHARVIYGE-UHFFFAOYSA-N
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Description

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an ethoxy group, a hydroxy group, and an aldehyde group attached to the quinoline ring. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde typically involves the reaction of 6-ethoxy-2-hydroxyquinoline with appropriate reagents to introduce the aldehyde group at the 3-position. One common method involves the use of Vilsmeier-Haack reaction, where the quinoline derivative is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups allow it to form hydrogen bonds and covalent bonds with biological molecules, influencing their activity. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde can be compared with other quinoline derivatives such as:

These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and applications. For instance, the presence of different functional groups can alter their reactivity, solubility, and biological activity, making each compound unique in its own right.

Properties

IUPAC Name

6-ethoxy-2-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-10-3-4-11-8(6-10)5-9(7-14)12(15)13-11/h3-7H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQASFHARVIYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354998
Record name 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433975-12-3
Record name 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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